Dibenzyl Bromomalonate Dibenzyl Bromomalonate
Brand Name: Vulcanchem
CAS No.: 65100-24-5
VCID: VC14095793
InChI: InChI=1S/C17H15BrO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
SMILES:
Molecular Formula: C17H15BrO4
Molecular Weight: 363.2 g/mol

Dibenzyl Bromomalonate

CAS No.: 65100-24-5

Cat. No.: VC14095793

Molecular Formula: C17H15BrO4

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Dibenzyl Bromomalonate - 65100-24-5

Specification

CAS No. 65100-24-5
Molecular Formula C17H15BrO4
Molecular Weight 363.2 g/mol
IUPAC Name dibenzyl 2-bromopropanedioate
Standard InChI InChI=1S/C17H15BrO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Standard InChI Key UIEAFXRIPQUIBW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)Br

Introduction

Structural and Physicochemical Properties

Dibenzyl bromomalonate belongs to the class of bromomalonate esters, which are characterized by a central malonate backbone substituted with bromine and ester groups. The compound’s structure features two benzyl groups attached to the oxygen atoms of the malonate moiety, while the central carbon atom is bonded to a bromine atom. This arrangement confers both steric bulk and electronic effects that influence its reactivity.

Molecular Characteristics

The molecular formula C17H15BrO4\text{C}_{17}\text{H}_{15}\text{BrO}_4 corresponds to a molecular weight of 363.2 g/mol, with an exact mass of 362.015 g/mol. Key physicochemical parameters include a calculated partition coefficient (LogP) of 3.2, indicating moderate lipophilicity, and a polar surface area (PSA) of 52.6 Ų, reflecting its capacity for hydrogen bonding. These properties make it soluble in polar aprotic solvents such as acetonitrile and dimethylformamide, which are commonly used in its applications.

PropertyValueSource
Molecular FormulaC17H15BrO4\text{C}_{17}\text{H}_{15}\text{BrO}_4
Molecular Weight363.2 g/mol
LogP3.2
Polar Surface Area52.6 Ų

Synthesis and Purification

The synthesis of dibenzyl bromomalonate typically proceeds via bromination of dibenzyl malonate. This reaction involves treating dibenzyl malonate with a brominating agent such as bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) in the presence of a radical initiator or light. Alternative routes include the use of phosphorus tribromide (PBr3\text{PBr}_3) as a brominating agent under anhydrous conditions.

Reaction Conditions and Yield

A representative synthesis involves dissolving dibenzyl malonate in dichloromethane at 0°C, followed by dropwise addition of bromine. The reaction mixture is stirred for 12 hours under inert atmosphere, yielding dibenzyl bromomalonate with a purity of >85% after column chromatography. Critical parameters affecting yield include temperature control (to prevent di-bromination) and stoichiometric precision.

Applications in Organic Synthesis

Dibenzyl bromomalonate’s primary application lies in the Bingel reaction, a cornerstone of fullerene chemistry. This reaction enables the covalent modification of C60\text{C}_{60} and C70\text{C}_{70} fullerenes, facilitating the creation of hybrid materials with tailored electronic and optical properties.

Regioswitchable Functionalization of C70\text{C}_{70}C70

Recent studies demonstrate that dibenzyl bromomalonate, when used in conjunction with supramolecular nanocapsules, allows for precise control over regioselectivity during bis-functionalization reactions. For instance, employing a hexahedral iron(II) clathrochelate nanocapsule shifts the regioisomer ratio from 23:73 (5 o’clock:2 o’clock) to 73:27, depending on the steric and electronic environment. This breakthrough underscores the compound’s utility in synthesizing asymmetrically functionalized fullerenes for photovoltaic and catalytic applications.

Mechanistic Insights: Bromophilic Attack Pathways

The reactivity of dibenzyl bromomalonate is closely tied to bromophilic attack mechanisms, where nucleophiles target the bromine atom rather than the carbon center. This phenomenon was first elucidated in studies of diethyl dibromomalonate, where sodium methoxide-induced bromophilic attack generated dibromocarbene intermediates .

Evidence for Polar Reaction Mechanisms

In a landmark experiment, Mebane et al. demonstrated that dibenzyl bromomalonate undergoes a two-electron SN2S_N2-type mechanism when reacting with carbanions. Radical chain processes were ruled out through control experiments with nitrobenzene, which showed no inhibition of product formation . This finding confirms the predominance of polar pathways in bromomalonate chemistry, informing the design of future synthetic protocols.

Hazard StatementPrecautionary MeasureSource
H314: Skin/Eye BurnsP280: Wear protective gloves
H290: Metal CorrosionP406: Use resistant containers

Future Directions and Research Opportunities

The integration of dibenzyl bromomalonate into supramolecular systems opens avenues for programmable molecular assembly. Future research should explore its use in synthesizing three-dimensional covalent organic frameworks (COFs) and enantioselective catalysis. Additionally, computational studies mapping its bromophilic attack trajectories could refine predictive models for malonate-based reactions.

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